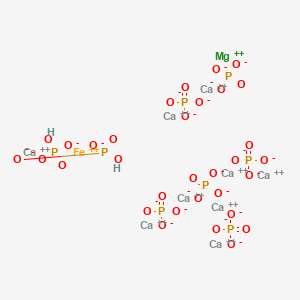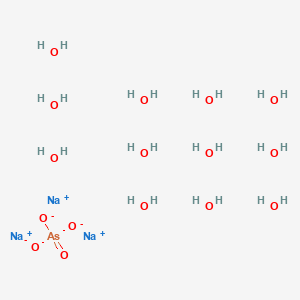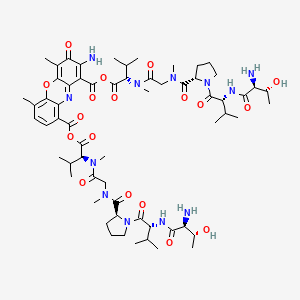
1,3,5-Cycloheptatriene-1-carbonitrile,3-isopropyl-7-oxo-(8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Cycloheptatriene-1-carbonitrile,3-isopropyl-7-oxo-(8CI), commonly known as CTCO, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. CTCO has been synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
Wirkmechanismus
The mechanism of action of CTCO is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can then participate in a variety of reactions, including cross-coupling reactions and C-H activation reactions.
Biochemical and Physiological Effects
CTCO has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and has low acute toxicity in rats. Further studies are needed to fully understand the biochemical and physiological effects of CTCO.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CTCO is its ability to form stable complexes with various metal ions, making it a useful ligand in metal-catalyzed reactions. However, the synthesis of CTCO can be challenging, and the yield of the synthesis method can vary depending on the reaction conditions.
Zukünftige Richtungen
There are several potential future directions for research on CTCO. One possible direction is the development of new synthesis methods that can improve the yield of CTCO synthesis. Another potential direction is the study of the biochemical and physiological effects of CTCO, which could lead to new applications in medicine and biotechnology. Additionally, the use of CTCO as a ligand in metal-catalyzed reactions could be further explored, with the aim of developing new and more efficient reactions.
Synthesemethoden
CTCO can be synthesized using a variety of methods, including the reaction of cycloheptatriene with cyanogen bromide and isopropylamine, as well as the reaction of 1,3-cycloheptadiene with cyanogen bromide and isopropylamine. The yield of the synthesis method varies depending on the reaction conditions, but it is typically in the range of 30-60%.
Wissenschaftliche Forschungsanwendungen
CTCO has been extensively studied for its potential applications in scientific research. One of the most promising applications of CTCO is as a ligand in metal-catalyzed reactions. CTCO has been shown to form stable complexes with various metal ions, including palladium, copper, and nickel. These complexes have been used in a variety of reactions, including cross-coupling reactions and C-H activation reactions.
Eigenschaften
CAS-Nummer |
13785-56-3 |
|---|---|
Molekularformel |
C11H11NO |
Molekulargewicht |
173.215 |
IUPAC-Name |
7-oxo-3-propan-2-ylcyclohepta-1,3,5-triene-1-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-8(2)9-4-3-5-11(13)10(6-9)7-12/h3-6,8H,1-2H3 |
InChI-Schlüssel |
JJMJEDFNWHIKRH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC(=O)C(=C1)C#N |
Synonyme |
1,3,5-Cycloheptatriene-1-carbonitrile,3-isopropyl-7-oxo-(8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B577103.png)
![6H-[1,3]Thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B577104.png)






